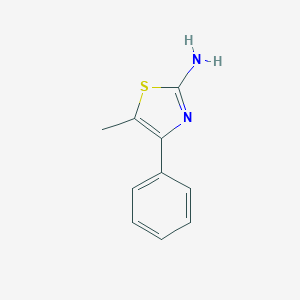

2-Amino-5-methyl-4-phenylthiazole

Übersicht

Beschreibung

2-Amino-5-methyl-4-phenylthiazole (CAS No. 30709-67-2), with the molecular formula C₁₀H₁₀N₂S, is a thiazole derivative characterized by a methyl group at position 5, a phenyl group at position 4, and an amino group at position 2 of the heterocyclic ring . Its structure (SMILES: n2c(c1ccccc1)c(sc2N)C) enables diverse chemical reactivity, particularly at the electron-rich amino group and the aromatic phenyl ring. Thiazoles, in general, are known for their biological significance, including antiviral, antifungal, and pesticidal activities . This compound serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its modifiable substituents .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2-Amino-5-methyl-4-phenyl-Thiazol kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Kondensation von Thioharnstoff mit einem α-Halo-Keton. Eine weitere Methode umfasst die Behandlung von N,N-Diformylaminomethylarylketonen mit Phosphorpentasulfid und Triethylamin in Chloroform . Zusätzlich liefert eine Eintopf-Dreikomponenten-Kaskadencyclisierung von Enaminonen, Cyanamid und elementarem Schwefel 2-Amino-5-Acylthiazole in guten Ausbeuten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 2-Amino-5-methyl-4-phenyl-Thiazol beinhalten typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren verwenden oft Durchflussreaktoren und automatisierte Systeme, um die Reaktionsparameter präzise zu steuern.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Amino-5-methyl-4-phenyl-Thiazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind aufgrund des Vorhandenseins reaktiver Stellen am Thiazolring häufig.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Salpetersäure, Schwefelsäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Thiazolring einführen können.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Amino-5-methyl-4-phenylthiazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its derivatives have shown promising pharmacological activities, including:

- Antiviral

- Antimicrobial

- Anticancer

- Anticonvulsant

- Antidiabetic

- Antihypertensive

- Anti-inflammatory

Recent studies highlight that derivatives of this compound exhibit potent activity against several human cancer cell lines, such as breast, lung, and colon cancers . For example, a study demonstrated that certain derivatives displayed significant antiproliferative effects with IC50 values in the nanomolar range .

Agrochemical Applications

Formulation of Pesticides

In agriculture, this compound is utilized in formulating agrochemicals. It contributes to developing effective pesticides that enhance crop yields and protect against various pests. The compound's efficacy in pest control is attributed to its ability to disrupt metabolic pathways in target organisms .

Material Science

Advanced Materials Development

Researchers are exploring this compound for its potential in creating advanced materials. The compound can be incorporated into polymers to improve their thermal and mechanical properties. This application is particularly relevant in industries requiring durable materials with enhanced performance characteristics .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is used to study enzyme inhibition and metabolic pathways. Its role in understanding cellular processes has made it a valuable tool for researchers investigating various biological mechanisms .

Dyes and Pigments

Colorants for Textiles

The compound is also applied in the production of dyes and pigments, providing vibrant colors and stability for textiles and other materials. Its chemical structure allows for effective coloration while maintaining durability under various conditions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. synthesized various derivatives of this compound and evaluated their antiproliferative activity against several human cancer cell lines (A549, HeLa, HT29). One derivative demonstrated an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibitory effects .

Case Study 2: Pesticide Development

Research highlighted the effectiveness of a pesticide formulation containing this compound in controlling specific agricultural pests. Field trials showed a significant increase in crop yields compared to untreated controls, showcasing the compound's potential in agrochemical applications .

Wirkmechanismus

The mechanism of action of 2-amino-5-methyl-4-phenyl-Thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive towards different biochemical pathways. It can activate or inhibit enzymes, block or stimulate receptors, and modulate cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations and Electronic Effects

2-Amino-4-phenylthiazole

- Structure : Lacks the methyl group at position 4.

- Reactivity: Exhibits nucleophilic character at the amino group, reacting with reagents like 4,6-dinitrobenzofuroxan (DNBF) to form charge-transfer complexes.

- Applications: Used in synthesizing pyrazolinone and chromenone derivatives via condensations .

2-(2-Amino-5-methylthiazol-4-yl)phenol

- Structure : Features a hydroxylated benzene ring attached to position 3.

- Key Properties: The phenolic -OH group enables intramolecular hydrogen bonding (O–H⋯N), stabilizing a planar conformation (dihedral angle: 2.1° between thiazole and benzene rings). This contrasts with the non-hydroxylated phenyl group in the target compound, which may exhibit greater rotational freedom .

2-Amino-5-bromo-4-methylthiazole

- Structure : Bromine substituent at position 5 instead of methyl.

- Reactivity : The electron-withdrawing bromine enhances electrophilic substitution reactivity, making it more reactive in cross-coupling reactions compared to the methylated analog .

Functional Group Modifications

2-Phenylamino-4-methyl-5-acetylthiazole

- Structure: Substitutes the amino group with a phenylamino group and adds an acetyl group at position 5.

- The phenylamino group may alter hydrogen-bonding interactions .

2-Amino-4-methyl-N-phenylthiazole-5-carboxamide

- Structure : Incorporates a carboxamide group at position 5.

- Applications : The carboxamide introduces hydrogen-bonding sites, enhancing solubility and bioactivity. This modification is common in anticancer and antimicrobial agents .

Heterocyclic Core Modifications

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

- Structure : Replaces the thiazole core with a thiadiazole ring.

- Impact : The thiadiazole ring, containing an additional nitrogen atom, increases electron deficiency, altering redox properties and biological targeting compared to thiazoles .

Data Tables

Table 1: Structural and Reactivity Comparison

Biologische Aktivität

2-Amino-5-methyl-4-phenylthiazole (AMPT) is a heterocyclic compound that belongs to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMPT, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant case studies and research findings.

Overview of this compound

AMPT is characterized by its thiazole ring structure, which includes nitrogen and sulfur atoms. This compound serves as a synthetic intermediate in pharmaceutical synthesis and has been identified as a potential scaffold for developing various therapeutic agents. Its significance arises from its ability to interact with multiple biological pathways, making it a candidate for drug discovery in several therapeutic areas.

Anticancer Activity

Mechanism of Action

Research indicates that AMPT and its derivatives exhibit significant anticancer properties by inhibiting cell proliferation across various cancer cell lines. The mechanism involves the disruption of critical cellular processes such as apoptosis and cell cycle regulation. For instance, studies have shown that AMPT can inhibit the proliferation of human cancer cell lines including breast (T47D), colorectal (Caco-2), and lung (A549) cancers, often displaying nanomolar potency .

Case Studies

- Zhang et al. (2021) synthesized several AMPT derivatives and evaluated their antiproliferative activity against various cancer cell lines. One derivative demonstrated an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibition .

- El-Subbagh et al. reported that certain AMPT derivatives significantly reduced the S phase population in A2780 ovarian cancer cells while increasing apoptosis rates, highlighting their potential as effective anticancer agents .

- Millet et al. explored novel AMPT derivatives against sensitive and resistant cancer cells, noting that some compounds exhibited high selectivity towards cancer cells with minimal toxicity to normal cells .

Antimicrobial Activity

AMPT has also been investigated for its antimicrobial properties. The compound exhibits activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Research Findings

- Palladium(II) Complexes : Newly synthesized palladium(II) complexes containing AMPT were tested against multiple bacterial strains, showing selective antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- Antibiofilm Activity : Recent studies highlighted the ability of AMPT derivatives to inhibit biofilm formation in bacterial strains, which is crucial for treating persistent infections .

Pharmacological Properties

AMPT's broad pharmacological spectrum includes potential applications beyond anticancer and antimicrobial activities:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Neuroprotective Properties : Preliminary studies suggest that AMPT may protect neuronal cells from oxidative stress-induced damage.

- Antidiabetic Activity : Certain analogs have been evaluated for their ability to modulate glucose metabolism, indicating potential use in diabetes management .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-5-methyl-4-phenylthiazole, and how are intermediates characterized?

The synthesis typically involves cyclization of acetophenone derivatives with thiourea or substituted thioamides in the presence of halogens (e.g., iodine) as cyclizing agents. For example, 2-amino-4-phenylthiazole derivatives are synthesized via iodine-mediated cyclization of acetophenone and thiourea, followed by coupling with diazonium salts . Key intermediates are characterized using:

- FT-IR spectroscopy to confirm functional groups (e.g., NH₂, C=S).

- ¹H/¹³C NMR to verify regioselectivity and substituent positions.

- Elemental analysis to validate purity.

- Melting point determination to assess crystallinity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- UV-Vis spectroscopy identifies π→π* transitions in the thiazole ring.

- HPLC or LC-MS evaluates purity and quantifies byproducts during synthesis .

- X-ray crystallography resolves crystal packing and molecular geometry, particularly for structure-activity relationship (SAR) studies .

Q. How is the antimicrobial activity of this compound derivatives initially evaluated?

Primary screening involves:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Agar diffusion methods for antifungal activity (e.g., against C. albicans).

- Positive controls like ciprofloxacin or fluconazole to benchmark potency .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized when facing low regioselectivity?

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .

- Catalyst screening : Acidic conditions (e.g., glacial acetic acid) improve coupling reactions with aldehydes .

- Halogen selection : Iodine provides higher yields than bromine or chlorine in thiourea cyclizations due to milder reaction conditions .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in:

- Substituent positioning : For example, electron-withdrawing groups at the 5-position enhance antibacterial activity but reduce solubility, affecting bioavailability .

- Assay conditions : Differences in microbial strains, inoculum size, or growth media (e.g., Mueller-Hinton vs. RPMI) alter MIC values .

- Statistical validation : Replicate experiments (n ≥ 3) and standardized protocols (CLSI guidelines) minimize variability .

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

- Molecular docking (e.g., AutoDock Vina) models interactions with bacterial targets (e.g., E. coli DNA gyrase) to explain activity trends .

- DFT calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antimicrobial potency .

- QSAR models identify critical descriptors (e.g., logP, polar surface area) for optimizing pharmacokinetic profiles .

Q. How are regioselectivity challenges addressed during derivatization of the thiazole core?

Eigenschaften

IUPAC Name |

5-methyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQOROHFFYFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184734 | |

| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30709-67-2 | |

| Record name | 5-Methyl-4-phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenyl-5-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30709-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE89AC2WOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.